2-Bromo-5-(2,4-dibromophenoxy)phenol

Beschreibung

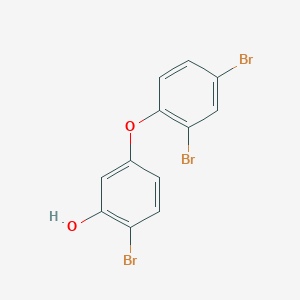

2-Bromo-5-(2,4-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) derivative characterized by a phenolic core substituted with bromine atoms at positions 2 and 5, as well as a 2,4-dibromophenoxy group at position 3. This compound is primarily isolated from marine sources, including sponges (e.g., Dysidea granulosa) and cyanobacterial symbionts . Its structure confers unique bioactivities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of pharmacological interest. Notably, the compound’s bromination pattern influences its interaction with biological targets, including bacterial enzymes and viral promoters .

Eigenschaften

IUPAC Name |

2-bromo-5-(2,4-dibromophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-9(14)11(16)6-8/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATAVEHSIYVLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451960 | |

| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24949-30-2 | |

| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution for Intermediate Formation

The synthesis begins with the formation of 5-bromo-2-(2,4-dibromophenoxy)benzaldehyde, a key intermediate. In a representative procedure, 2,4-dibromophenol (40 mmol) and 5-bromo-2-fluorobenzaldehyde (40 mmol) are combined with potassium carbonate (120 mmol) in dimethylformamide (150 mL). The mixture is stirred at 100°C for 3 hours to facilitate fluoride displacement by the phenoxide ion. This step exploits the polar aprotic nature of dimethylformamide to enhance reaction kinetics, yielding the aldehyde intermediate at 70% efficiency after purification via silica gel chromatography.

Reaction Mechanisms and Optimization Strategies

Mechanistic Pathway

The initial step follows a classic nucleophilic aromatic substitution mechanism. The electron-deficient fluorine atom in 5-bromo-2-fluorobenzaldehyde is displaced by the deprotonated phenoxide ion from 2,4-dibromophenol, facilitated by potassium carbonate as a base. The subsequent oxidation step likely involves the formation of a trifluoroacetyl intermediate, which undergoes hydrolysis under aqueous acidic conditions to reveal the phenolic hydroxyl group.

Critical Parameters for Yield Improvement

- Temperature Control : Maintaining 0°C during the oxidation step minimizes side reactions, such as over-oxidation or polymerization.

- Solvent Selection : Dichloromethane’s low polarity ensures solubility of intermediates while avoiding unwanted solvolysis.

- Purification Techniques : Gradient elution with petroleum ether and ethyl acetate (10:1 to 1:2 ratios) during chromatography enhances separation efficiency for brominated aromatics.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C₁₂H₆Br₃O₂), with a sodium adduct observed at m/z 433.0508 ([M+Na]⁺).

Comparative Analysis of Synthetic Routes

While the described method remains predominant, alternative approaches involving Ullmann coupling or directed ortho-metalation have been theorized but lack experimental validation. The current protocol’s reliance on commercially available starting materials and straightforward purification renders it industrially viable despite moderate yields.

Applications and Derivative Synthesis

The phenol serves as a precursor for sulfate esters, such as 2-BDE-28 sulfate, synthesized via reaction with 2,2,2-trichloroethyl sulfochloridate in dichloromethane. These derivatives exhibit altered physicochemical properties, potentially enhancing bioavailability in environmental matrices.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the compound to less oxidized forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, catalysts like iron or aluminum chloride, and solvents such as chloroform or ethanol . Reaction conditions typically involve controlled temperatures and specific pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various brominated derivatives, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Bioaccumulation and Toxicity Studies

2-Bromo-5-(2,4-dibromophenoxy)phenol is known for its tendency to bioaccumulate within marine food chains, raising concerns about its potential toxicity to aquatic life and humans. Research indicates that compounds like PBDEs can disrupt endocrine systems and may lead to reproductive and developmental issues in wildlife .

Case Study: Marine Ecosystems

A study conducted in coastal regions highlighted the accumulation of PBDEs in fish populations, correlating high levels of these compounds with adverse health effects. The findings emphasized the need for monitoring and regulation of such compounds to protect marine biodiversity and human health .

Industrial Applications

Fire Retardants

One of the primary uses of PBDEs, including this compound, is as fire retardants in various materials such as textiles, plastics, and electronics. Their effectiveness in slowing down combustion processes makes them valuable in enhancing safety standards across industries .

| Application Area | Material Type | Functionality |

|---|---|---|

| Electronics | Circuit boards | Flame retardancy |

| Textiles | Upholstery fabrics | Fire resistance |

| Plastics | Construction materials | Enhanced safety |

Health Impact Research

Toxicological Assessments

Research has focused on the health impacts associated with exposure to PBDEs. Studies have indicated that chronic exposure can lead to neurodevelopmental issues and thyroid hormone disruption. The compound's structure allows it to cross biological membranes easily, raising concerns about its long-term effects on human health .

Case Study: Human Exposure Assessment

A comprehensive assessment was conducted in urban populations with high exposure levels due to household products containing PBDEs. The study found elevated serum levels of these compounds correlated with cognitive impairments in children, highlighting the urgent need for regulatory measures against their use .

Analytical Chemistry Applications

Detection Methods

The compound has also been utilized in developing analytical methods for detecting PBDEs in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify levels of this compound in various matrices, including water and biota .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(2,4-dibromophenoxy)phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death . The compound targets specific bacterial enzymes and pathways, such as the phosphotransferase systems, which mediate the uptake of brominated phenoxyphenols . Downregulation of these systems can lead to resistance in some bacterial strains .

Vergleich Mit ähnlichen Verbindungen

The following structurally related PBDEs and brominated phenoxyphenols exhibit varying biological activities, toxicity profiles, and mechanisms of action:

Structural Analogues

Antimicrobial Activity

- 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: Bactericidal against MRSA (planktonic and biofilm cells) with MIC < 1 µg/mL . Targets bacterial phosphotransferase components (scrA, mtlA), reducing drug uptake .

- 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits antifouling activity against Mytilus edulis but higher toxicity to barnacle larvae . Inhibits IMP dehydrogenase (IC50 = 2.1 µM), disrupting nucleotide synthesis .

Antiviral Activity

- 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol: Suppresses HBV core promoter activity (IC50 = 2.3 µM) but less potent than entecavir .

Anticancer Activity

- 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol: Induces apoptosis in Jurkat and Ramos cancer cells (IC50 = 1.1 µM) but toxic to healthy PBMCs . Inhibits mitochondrial complex II, triggering oxidative stress .

Toxicity and Selectivity

Q & A

Q. What are the standard methods for synthesizing 2-Bromo-5-(2,4-dibromophenoxy)phenol in a laboratory setting?

The synthesis typically involves bromination and cross-coupling reactions. For example:

- Bromination : Phenolic precursors are brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

- Ether formation : A Williamson ether synthesis may be employed to link the bromophenol moieties, using a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to facilitate the reaction .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product, followed by structural validation via NMR and mass spectrometry (MS) .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the ether linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and bromine isotopic patterns.

- X-ray crystallography : Resolves spatial arrangement in crystalline forms, critical for distinguishing isomers .

Advanced Research Questions

Q. What experimental designs are used to study the antibacterial mechanisms of this compound against MRSA biofilms?

- Biofilm assays : Biofilms are grown in microtiter plates, treated with the compound, and quantified using crystal violet staining or confocal microscopy with LIVE/DEAD dyes.

- Persister cell analysis : Stationary-phase cells are isolated via antibiotic treatment (e.g., ciprofloxacin) and exposed to the compound to assess bactericidal activity.

- Mechanistic studies : Proteomic and genomic analyses (e.g., RNA-seq) reveal downregulation of bacterial phosphotransferase components (e.g., scrA and mtlA), reducing compound uptake .

Q. How do resistance mechanisms to brominated phenoxyphenols develop in bacterial pathogens?

Resistance arises through:

- Genetic mutations : Genome sequencing of resistant Staphylococcus aureus mutants identifies mutations in transporter genes.

- Proteomic adaptations : Downregulation of EIIBC phosphotransferase systems reduces intracellular accumulation of the compound .

- Comparative studies : Cross-testing with structurally related compounds (e.g., 3-bromo-PP) reveals resistance specificity .

Q. What methodologies are employed to analyze the compound’s activity against biofilm-incorporated cells without disrupting biofilm integrity?

- Viability assays : ATP bioluminescence or colony-forming unit (CFU) counts measure cell death within intact biofilms.

- Structural imaging : Scanning electron microscopy (SEM) or confocal microscopy confirms biofilm architecture post-treatment .

Q. How can structure-activity relationships (SAR) guide the optimization of brominated phenoxyphenols?

- Bromine positioning : Comparing 2-bromo-PP and 3-bromo-PP analogs shows enhanced activity with additional bromine at position 3 due to increased hydrophobicity and target affinity .

- In silico modeling : Molecular docking predicts interactions with bacterial membranes or enzymes, guiding synthetic modifications .

Q. What strategies assess the cytotoxicity of this compound in human cell lines?

- In vitro assays : MTT or Alamar Blue assays quantify viability in human epithelial cells (e.g., HEK-293).

- Therapeutic index : Calculate the ratio of IC₅₀ (cytotoxicity) to MIC (antibacterial activity) to evaluate safety margins. Current studies report moderate cytotoxicity (IC₅₀ > 50 µM), suggesting a viable therapeutic window .

Q. How do environmental synthesis pathways (e.g., marine sponges) compare to laboratory synthesis for this compound?

- Natural extraction : Marine sponges (e.g., Dysidea granulosa) yield trace amounts via methanol-ethyl acetate extraction and HPLC purification.

- Lab synthesis : Offers higher yields (>70%) and scalability but requires harsh reagents (e.g., Br₂), raising sustainability concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.